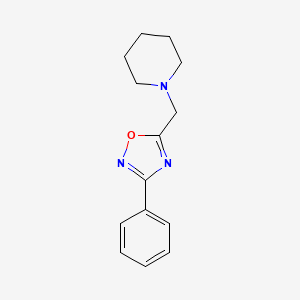
3-Phenyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
Overview
Description
3-Phenyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been reported to possess various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Tuberculostatic Activity : Certain oxadiazole derivatives have been tested for their tuberculostatic activity. The compounds showed inhibitory concentrations within specific ranges, indicating potential as treatments for tuberculosis (Foks et al., 2004).
Antibacterial Properties : Research has been conducted on N-substituted derivatives of oxadiazole compounds for their antibacterial properties. These compounds exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Biological Evaluation and Butyrylcholinesterase Inhibition : Some oxadiazole compounds have been evaluated for their biological activities, particularly as inhibitors of the butyrylcholinesterase enzyme. These studies included molecular docking to understand binding affinities and orientations (Khalid et al., 2016).
Antifungal Agents : Oxadiazoles have also been synthesized and evaluated for their antifungal activities. Certain compounds showed activities comparable to established antifungal drugs (Sangshetti & Shinde, 2011).
Antimicrobial Activity : Other studies have focused on the antimicrobial activities of oxadiazole derivatives. These compounds were found to have strong antimicrobial effects, with a detailed structure-activity study conducted to understand their effectiveness (Krolenko et al., 2016).
Isoxazole-Containing S1P1 Receptor Agonist Synthesis : One study presented the synthesis of an isoxazole-containing compound, highlighting its potential as a selective S1P1 receptor agonist, useful in pharmacology (Hou et al., 2017).
Sigma‐1 Receptor Ligands for Neuropathic Pain : Phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential in treating neuropathic pain through sigma‐1 receptor affinity (Cao et al., 2019).
Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a related compound were investigated using various techniques, providing insights into its chemical behavior (Devi et al., 2020).
properties
IUPAC Name |
3-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12(8-4-1)14-15-13(18-16-14)11-17-9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKWEKARDGYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




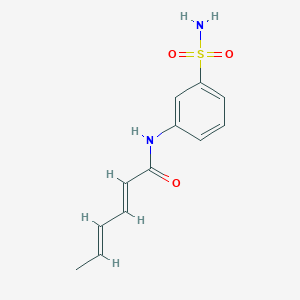
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
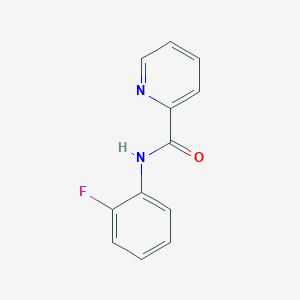
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
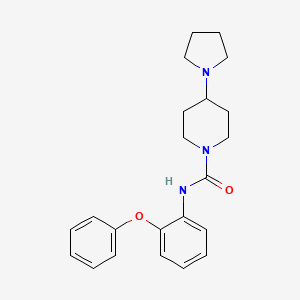
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
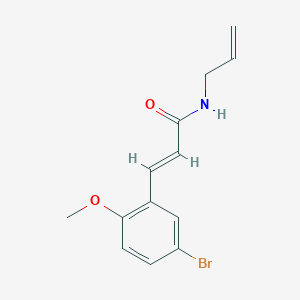

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
